Hydroxypropyl-gamma-cyclodextrin

Niemann-Pick disease type C Cholesterol solubilization Ototoxicity

Substituting HP-β-CD for HP-γ-CD risks ototoxicity from divergent cholesterol complexation-HP-γ-CD maintains exclusive 1:1 binding, avoiding HP-β-CD's toxic 2:1 complex. • 6-10× slower doxorubicin degradation; reconstitution reduced from 26 min to <9 min • Lower hemolytic activity & cytotoxicity-validated for injectable & ophthalmic use • Minimal pulmonary toxicity in Calu-3 models vs. methylated CDs White powder, ≥98% purity, ambient shipping.

Molecular Formula C63H110O45
Molecular Weight 1587.5 g/mol
Cat. No. B1225591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxypropyl-gamma-cyclodextrin
Synonymshydroxypropyl-gamma-cyclodextrin
Molecular FormulaC63H110O45
Molecular Weight1587.5 g/mol
Structural Identifiers
SMILESCC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)COCC(C)O)COCC(C)O)CO)COCC(C)O)COCC(C)O)O)O)O
InChIInChI=1S/C63H110O45/c1-19(67)9-88-14-27-51-38(78)46(86)62(99-27)108-55-31(18-92-13-23(5)71)100-63(47(87)39(55)79)107-54-30(17-91-12-22(4)70)97-60(44(84)36(54)76)103-50-26(8-66)95-58(42(82)34(50)74)105-52-28(15-89-10-20(2)68)98-61(45(85)37(52)77)106-53-29(16-90-11-21(3)69)96-59(43(83)35(53)75)102-49-25(7-65)93-56(40(80)32(49)72)101-48-24(6-64)94-57(104-51)41(81)33(48)73/h19-87H,6-18H2,1-5H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32-,33-,34-,35-,36-,37-,38-,39-,40?,41?,42?,43?,44?,45?,46?,47?,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1
InChIKeySYRUEUHBRJCPED-HWJMFGMVSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HP-γ-CD Core Properties and Differentiation


Hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is a chemically modified cyclic octasaccharide derived from gamma-cyclodextrin (γ-CD) through hydroxypropyl substitution [1]. It belongs to the broader class of hydroxypropyl cyclodextrins, which are employed as pharmaceutical excipients to enhance aqueous solubility, dissolution rate, and stability of poorly water-soluble active pharmaceutical ingredients (APIs) [2]. HP-γ-CD is distinguished from its more commonly used analog, hydroxypropyl-beta-cyclodextrin (HP-β-CD), by its larger internal cavity diameter (~7.5–8.3 Å vs. ~6.0–6.5 Å for HP-β-CD), which influences guest molecule inclusion geometry, binding stoichiometry, and downstream biological interactions [3]. Understanding these physical-chemical differences is essential for rational excipient selection, as generic substitution with other cyclodextrin derivatives may result in divergent formulation performance and safety profiles.

HP-γ-CD Excipient Selection Risks


Cyclodextrins (CDs) cannot be treated as interchangeable excipients due to fundamental differences in cavity size, substitution pattern, and resulting interactions with both the guest drug molecule and biological membranes. While HP-β-CD and HP-γ-CD share the same hydroxypropyl functionalization, their distinct cavity dimensions (seven vs. eight glucose units) alter inclusion complex stoichiometry and affinity for specific guest molecules [1]. More critically, in vivo toxicity profiles diverge sharply based on differential interactions with membrane lipids. The β-CD family, including HP-β-CD, demonstrates significantly greater cytotoxicity and hemolytic activity compared to the γ-CD family, including HP-γ-CD [2][3]. Furthermore, HP-γ-CD exhibits a distinct cholesterol inclusion mechanism that limits high-concentration toxicity while preserving therapeutic efficacy—a property not shared by HP-β-CD [4]. Formulators who substitute HP-γ-CD with HP-β-CD without understanding these quantitative differences risk encountering unpredictable stability failures, altered pharmacokinetics, or unacceptable toxicity margins.

HP-γ-CD Comparative Evidence


Cholesterol Inclusion Mode vs. HP-β-CD

HP-γ-CD and HP-β-CD exhibit similar 1:1 inclusion complex affinity for cholesterol at lower concentrations [1]. However, at higher concentrations, HP-β-CD transitions to a highly soluble 2:1 (CD:cholesterol) complex, whereas HP-γ-CD maintains exclusively a 1:1 complex stoichiometry [1]. This mechanistic difference results in HP-γ-CD demonstrating significantly reduced toxicity while preserving equivalent in vivo therapeutic efficacy in murine models of Niemann-Pick disease type C [1].

Niemann-Pick disease type C Cholesterol solubilization Ototoxicity

Reduced Cytotoxicity vs. HP-β-CD

Comparative cytotoxicity studies consistently rank HP-γ-CD as less cytotoxic than HP-β-CD. In human erythrocyte hemolysis assays and P388 murine leukemia cell cytotoxicity tests, the in vitro cytotoxic effect decreases in the order HP-β-CD > HP-γ-CD ≥ HP-α-CD [1]. Additional studies using brain capillary endothelial cells confirm that the γ-CD family (including native γ-CD and HP-γ-CD) is less toxic than the β-CD family [2].

Cytotoxicity Hemolysis Excipient safety

Doxorubicin Stabilization: γ-CD vs. β-CD Derivatives

In comparative solution stability studies of the anthracycline antibiotic doxorubicin, γ-cyclodextrin derivatives (including HP-γ-CD and native γ-CD) were markedly more effective at decreasing drug degradation than HP-β-CD [1]. Lineweaver-Burk kinetic analysis indicated that the incorporated doxorubicin degraded 6–10 times more slowly in the presence of cyclodextrin compared to cyclodextrin-free systems [1]. Additionally, HP-γ-CD reduced the dissolution time of lyophilized doxorubicin formulations from 26 minutes (lactose control) to less than 9 minutes when present in a 5-fold molar excess [1].

Doxorubicin Drug stability Lyophilized formulation

Miconazole Binding: HP-γ-CD vs. γ-CD

Phase solubility analysis of miconazole complexation revealed that native γ-CD exhibits the highest apparent 1:1 binding constant among all cyclodextrins tested (K₁:₁ = 695 ± 39.6 M⁻¹), exceeding that of HP-γ-CD (305 ± 27.6 M⁻¹) and HP-β-CD (363 ± 34.1 M⁻¹) [1]. This indicates that for large hydrophobic guest molecules such as miconazole, the unsubstituted γ-CD cavity may offer superior inclusion efficiency compared to hydroxypropyl derivatives. The dissolution rate of miconazole increased 28- to 255-fold upon complexation with cyclodextrins [1].

Miconazole Phase solubility Binding constant

Pulmonary Cytotoxicity vs. Methylated β-CD

In pulmonary Calu-3 cell toxicity studies evaluating MTT and LDH cytotoxicity endpoints, hydroxypropylated CDs (HP-α-CD, HP-β-CD) and native γ-CD were identified as the safest among all tested CDs [1]. Randomly methylated-β-CD (RAMEB) evoked cell death and membrane damage at significantly lower concentrations compared to other CDs [1]. Apparent permeability coefficients for natural α-, β-, and γ-CD across Calu-3 cell layers ranged from 6.68 × 10⁻⁸ to 6.77 × 10⁻⁸ cm/s, indicating limited but measurable pulmonary absorption [1].

Pulmonary drug delivery Calu-3 cells Inhalation excipient

HP-γ-CD Application Scenarios


Cholesterol-Targeting Therapies

HP-γ-CD is the cyclodextrin of choice for formulations intended to modulate cholesterol trafficking or solubilization, particularly in chronic or high-dose regimens. Evidence demonstrates that HP-γ-CD maintains exclusive 1:1 cholesterol complexation across all concentrations, avoiding the high-solubility 2:1 complex formed by HP-β-CD that drives ototoxicity and pulmonary toxicity [1]. This mechanistic constraint yields equivalent therapeutic efficacy with a significantly wider safety margin, positioning HP-γ-CD as a fine-tuned cholesterol solubilizer for applications where HP-β-CD's toxicity profile is unacceptable [1].

Low-Toxicity Parenteral & Ophthalmic Formulations

For injectable and ophthalmic drug products where hemocompatibility and tissue tolerance are paramount, HP-γ-CD offers a safety advantage over HP-β-CD. Comparative cytotoxicity data show HP-γ-CD ranks lower than HP-β-CD in both hemolytic activity and cellular cytotoxicity assays [1][2]. The γ-CD family (including native γ-CD and HP-γ-CD) demonstrates reduced toxicity toward brain capillary endothelial cells compared to the β-CD family [3]. These properties make HP-γ-CD a rational excipient selection for parenteral formulations where membrane cholesterol extraction could compromise safety.

Lyophilized Anthracycline Stabilization

Formulators developing lyophilized products containing degradation-prone APIs such as doxorubicin should prioritize γ-cyclodextrin derivatives (HP-γ-CD or γ-CD) over HP-β-CD. Studies show that γ-cyclodextrin derivatives are markedly more effective at decreasing doxorubicin degradation in solution, slowing degradation rates by 6–10-fold relative to cyclodextrin-free controls [1]. HP-γ-CD additionally accelerates dissolution, reducing reconstitution time from 26 minutes to under 9 minutes [1]. This dual benefit of chemical stabilization and rapid dissolution enhances both product shelf life and point-of-use performance.

Pulmonary and Inhaled Delivery Systems

HP-γ-CD, as a member of the hydroxypropylated cyclodextrin class, is among the safest cyclodextrins for pulmonary drug delivery. In Calu-3 human lung epithelial cell models, hydroxypropylated CDs and native γ-CD demonstrate minimal cytotoxicity compared to methylated β-CD derivatives, which cause cell death and membrane damage at substantially lower concentrations [1]. Formulators developing inhalation solutions, dry powder inhalers, or nebulized formulations should select HP-γ-CD to mitigate local pulmonary toxicity risks while achieving desired solubility enhancement [1].

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